2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Description
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-33-22-10-7-14(11-23(22)34-2)20-13-17(16-5-3-4-6-19(16)30-20)24(32)31-21-12-15(25(27,28)29)8-9-18(21)26/h3-13H,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCXFREROFDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethoxyphenyl Group: This step involves the use of a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group is coupled with a halogenated quinoline.
Attachment of the Fluoro and Trifluoromethyl Groups: This is typically done through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a fluoro and trifluoromethyl-substituted aniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can bind to the active sites of certain enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered cell function and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide: Lacks the fluoro and trifluoromethyl groups, resulting in different electronic properties.
N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Lacks the dimethoxyphenyl group, affecting its binding affinity and specificity.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as targeted drug design and advanced material development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
